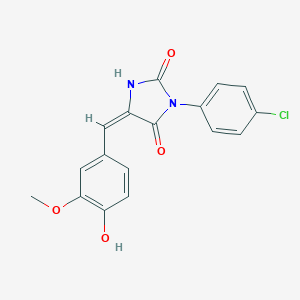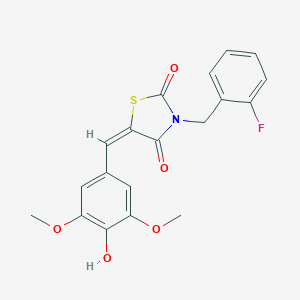![molecular formula C10H11BrClNO2S B305781 N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BCA, is a chemical compound that has been extensively studied for its potential use as a drug. BCA has been found to have several biochemical and physiological effects, which make it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and proliferation. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has several biochemical and physiological effects, which make it a promising candidate for various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to have neuroprotective effects, which can help protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in high yields and purity. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. One of the limitations of using N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of research is the development of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide as a potential drug for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide and to optimize its efficacy and safety as a drug. Another area of research is the development of new synthesis methods for N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide that can produce the compound in a more efficient and cost-effective manner. Overall, the study of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-bromo-4-chloroaniline with 2-mercaptoacetic acid in the presence of a base. The resulting product is then treated with ethylene oxide to obtain N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. This synthesis method has been optimized to produce N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential use as a drug for various diseases and conditions. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C10H11BrClNO2S |
Peso molecular |
324.62 g/mol |
Nombre IUPAC |
N-(3-bromo-4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11BrClNO2S/c11-8-5-7(1-2-9(8)12)13-10(15)6-16-4-3-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Clave InChI |
VTMLDRSWUGCKHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)CSCCO)Br)Cl |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CSCCO)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)
